1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves cyclization reactions, amination, and the introduction of fluorocontaining groups. Eleev et al. (2015) detailed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating methods that could be applicable to synthesizing the compound (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
Shukla, Yadava, & Roychoudhury (2015) conducted electronic structure calculations and vibrational assignments on a biologically important molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, providing insights that can be extrapolated to understand the molecular structure of 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Shukla, Yadava, & Roychoudhury, 2015).
Chemical Reactions and Properties
The chemical properties of pyrazolo[3,4-d]pyrimidin-6-amines often involve their role as intermediates in synthesizing more complex molecules with potential biological activities. For instance, Heravi et al. (2007) demonstrated the synthesis of derivatives from reaction with aromatic aldehyde, indicating the reactivity of similar compounds (Heravi, Motamedi, Bamoharram, & Seify, 2007).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Derivative Formation
- The compound is part of a series of novel derivatives incorporating pyrazolo[3,4-d]pyrimidine, useful in heterocyclic synthesis. These derivatives have been synthesized using intramolecular cyclization processes, revealing the compound's utility in forming complex chemical structures (Ho & Suen, 2013).
Synthesis of Pyrazolopyrimidinylacetic Acid Derivatives
- It serves as a base structure for synthesizing pyrazolopyrimidinylacetic acid derivatives. These derivatives have diverse functional groups, indicating the compound's versatility in medicinal chemistry (Bulychev et al., 1981).
Functionalization of Pyrazolo[3,4-d]pyrimidine
- The compound is involved in the synthesis of functionally substituted pyrazolo[3,4-d]pyrimidines, highlighting its role in creating pharmacologically significant compounds (Ogurtsov & Rakitin, 2021).
Synthesis of Fluorocontaining Derivatives
- This compound is instrumental in the synthesis of fluorocontaining derivatives, especially in forming substituted amides and pyrimidines, demonstrating its application in synthesizing fluorine-containing pharmaceuticals (Eleev et al., 2015).
Inhibition Properties in Pharmacological Studies
- It's used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential as inhibitors, displaying a broad spectrum of biological activity. This usage exemplifies the compound's application in the development of biologically active molecules (Aydin et al., 2021).
Antibacterial and Anticancer Activity
- Derivatives of this compound have been tested for antibacterial and anticancer activities, indicating its importance in the development of new therapeutic agents (Rahmouni et al., 2014).
Theoretical Studies on Molecular Structure
- Theoretical studies have been conducted on derivatives of this compound to understand its molecular structure and infrared frequencies, showcasing its role in computational chemistry and molecular modeling (Shukla et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-morpholin-4-yl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c24-18-6-8-19(9-7-18)30-22-20(16-26-30)21(29-12-14-31-15-13-29)27-23(28-22)25-11-10-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIILQOXEKKXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.